Balanced TRPC3/6 Potency vs. Hyper-Selective Analog 4n
GSK1702934A activates TRPC3 with an EC50 of 80 nM and TRPC6 with an EC50 of 440 nM, yielding a 5.5-fold selectivity ratio [1]. In contrast, the pyrazolopyrimidine agonist 4n exhibits an EC50 of 19 nM for TRPC3, 1.39 µM for TRPC6, and 90 nM for TRPC7—a 73-fold TRPC3-over-TRPC6 selectivity and additional TRPC7 activity [2]. For experiments requiring simultaneous but graded activation of both TRPC3 and TRPC6 without confounding TRPC7 engagement, GSK1702934A's balanced window provides a critical experimental advantage.
| Evidence Dimension | TRPC3 vs. TRPC6 potency ratio |
|---|---|
| Target Compound Data | EC50(TRPC3) = 80 nM; EC50(TRPC6) = 440 nM; Ratio = 5.5 |
| Comparator Or Baseline | 4n: EC50(TRPC3) = 19 nM; EC50(TRPC6) = 1,390 nM; Ratio = 73; plus TRPC7 EC50 = 90 nM |
| Quantified Difference | GSK1702934A exhibits 13.3-fold lower TRPC3-over-TRPC6 selectivity (73/5.5) and lacks TRPC7 activity under standard assay conditions. |
| Conditions | Whole-cell patch-clamp in HEK293 cells expressing recombinant human channels |
Why This Matters
Researchers studying systems where TRPC3 and TRPC6 co-contribute (e.g., cardiac myocytes) require a tool that activates both targets at achievable concentrations without overshooting TRPC3 sensitivity—a profile uniquely filled by GSK1702934A.
- [1] Xu, X., et al. Characterization of Small Molecule TRPC3 and TRPC6 agonist and Antagonists. Biophysical Journal, 2013, 104(2), 454a. View Source
- [2] Qu, C., et al. Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. J. Med. Chem. 2017, 60, 4680–4692. View Source
